molecular formula C22H24ClN5O4S B11315804 3-chloro-4-methoxy-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide

3-chloro-4-methoxy-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11315804
M. Wt: 490.0 g/mol
InChI Key: AFXIVTARSFBIQT-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a chloro substituent, and a methoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

3-chloro-4-methoxy-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways involving sulfonamide groups.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the chloro and methoxy groups can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-methoxy-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholinopyrimidinyl group further distinguishes it from other similar compounds, potentially enhancing its specificity and efficacy in various applications.

Properties

Molecular Formula

C22H24ClN5O4S

Molecular Weight

490.0 g/mol

IUPAC Name

3-chloro-4-methoxy-N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C22H24ClN5O4S/c1-15-24-21(14-22(25-15)28-9-11-32-12-10-28)26-16-3-5-17(6-4-16)27-33(29,30)18-7-8-20(31-2)19(23)13-18/h3-8,13-14,27H,9-12H2,1-2H3,(H,24,25,26)

InChI Key

AFXIVTARSFBIQT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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